molecular formula C20H25NO6 B11303226 N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline

Cat. No.: B11303226
M. Wt: 375.4 g/mol
InChI Key: SVCBOTIKJUIHHB-UHFFFAOYSA-N
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Description

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic coumarin-derived compound featuring a 4-ethyl-8-methyl-2H-chromen-2-one core conjugated to norvaline via a propanoyloxy linker. The coumarin scaffold is substituted with ethyl and methyl groups at positions 4 and 8, respectively, while the oxygen atom at position 7 connects to the propanoyl-norvaline moiety.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid

InChI

InChI=1S/C20H25NO6/c1-5-7-15(20(24)25)21-19(23)12(4)26-16-9-8-14-13(6-2)10-17(22)27-18(14)11(16)3/h8-10,12,15H,5-7H2,1-4H3,(H,21,23)(H,24,25)

InChI Key

SVCBOTIKJUIHHB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl with propanoyl chloride, followed by the coupling with norvaline. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of green solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its ethyl/methyl-substituted coumarin core and norvaline conjugation. Below is a comparison with structurally related coumarin derivatives and flavonoid analogs:

Compound Core Structure Substituents Functional Groups Molecular Weight (g/mol)
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline Coumarin (2H-chromen-2-one) 4-ethyl, 8-methyl, propanoyl-norvaline at C7 Ester, amide, ketone ~409.4*
8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (15) Coumarin 8-chloro, 7-hydroxy, 4-phenyl Hydroxyl, ketone, halogen 316.7
Neobavaisoflavone Isoflavone 7-hydroxy, 3-(4-hydroxy-3-prenylphenyl) Hydroxyl, prenyl, ketone 322.4
(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-hydroxyphenylprop-2-en-1-one Chalcone 2,4-dihydroxy, 5-prenyl, 3-hydroxyphenylpropenone Hydroxyl, prenyl, α,β-unsaturated ketone 324.4

*Estimated based on the molecular formula C20H23NO8.

Key Observations:

  • Substituent Effects : The ethyl and methyl groups in the target compound enhance lipophilicity compared to hydroxyl or halogen substituents in analogs like compound 15 . This may improve blood-brain barrier penetration but reduce water solubility.

Physicochemical Properties

Property Target Compound 8-Chloro-7-hydroxy-4-phenyl Coumarin Neobavaisoflavone
LogP (Predicted) ~3.2 ~2.8 ~2.5
Water Solubility (mg/mL) <0.1 ~0.5 ~0.3
Hydrogen Bond Acceptors 8 4 5

Note: Higher LogP in the target compound reflects increased lipophilicity due to alkyl substituents.

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